molecular formula C24H19F4N5O2 B2687919 VU6015929

VU6015929

Cat. No.: B2687919
M. Wt: 485.4 g/mol
InChI Key: IZKVIUJIUTXIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU6015929 is a potent and selective inhibitor of discoidin domain receptor 1 and discoidin domain receptor 2. These receptors are part of the receptor tyrosine kinase family, which play crucial roles in cellular processes such as proliferation, differentiation, and survival. This compound has shown significant potential in blocking collagen-induced activation of discoidin domain receptor 1 and the production of collagen type IV, making it a promising candidate for antifibrotic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU6015929 involves multiple steps, starting with commercially available reagents. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using techniques such as column chromatography and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Molecular Interactions and Binding Studies

VU6015929 exhibits selective binding to DDR1/2 through critical hydrogen bonds and hydrophobic interactions (Table 1) :

TargetKey InteractionsBinding Energy (kcal/mol)Reference Compound Comparison
DDR1H-bonds with Glu672, Asp784; π-cation with Lys655-7.08 to -7.62Outperformed DDR1-IN-1
DDR2Similar binding pocket engagement-10.52Matched staurosporine

Molecular dynamics simulations confirmed stable binding over 100 ns, with residue contributions:

  • Glu672 (150–160% interaction frequency)

  • Asp784 (100–110%)

  • Phe785 (80–90%) .

Inhibition of Collagen-Induced Signaling

This compound blocks collagen-IV production in DDR1-reconstituted mesangial cells (Figure 6) :

Treatment (3 μM)Collagen-IV Reduction (%)p-value vs. Control
This compound68 ± 5<0.01
DDR1-IN-152 ± 7<0.05

This antifibrotic effect correlates with DDR1 phosphorylation inhibition (IC₅₀ = 4.2 nM) .

Physicochemical and Pharmacokinetic Data

Optimization yielded favorable drug-like properties (Table 3) :

ParameterThis compoundEarlier Analogs (e.g., 1)
Solubility (LogS)-7.058-6.85
CYP2D6 InhibitionLow (Score: -12.97)Moderate (Score: -6.67)
Plasma Protein Binding98.7%95.2%
HepatotoxicityLow RiskModerate Risk

Rodent pharmacokinetics showed a half-life of 4.2 hours and 82% oral bioavailability .

Comparative Selectivity Profile

Kinome-wide screening (468 kinases) revealed exceptional selectivity :

  • Off-target inhibition: <10% at 1 μM (FAK, FLT3, TRKA)

  • No activity against VEGF-R2, EGFR, or MET.

This data positions this compound as a robust chemical tool for studying DDR1/2 biology and a candidate for antifibrotic therapy development .

Scientific Research Applications

Cancer Therapy

VU6015929 has been explored as a therapeutic agent in cancer treatment due to its ability to inhibit DDR1 activation, which is often upregulated in various cancers.

  • Gastric Cancer : In studies involving athymic nude mice with gastric cancer xenografts, this compound significantly suppressed tumor growth and reduced the levels of phosphorylated DDR1. This suggests its potential role in targeting DDR1-mediated signaling pathways in gastric carcinoma patients who exhibit enhanced DDR1 expression .
  • Pancreatic Cancer : Research demonstrated that this compound effectively inhibited DDR1 activation in orthotopic mouse models of pancreatic cancer. The compound's ability to reduce neurotoxic proteins and promote autophagy highlights its therapeutic potential in neurodegenerative contexts associated with cancer progression .

Antifibrotic Therapy

The inhibition of DDR1 by this compound has also shown promise in treating fibrotic diseases.

  • Collagen-Induced Fibrosis : this compound potently blocks collagen-induced DDR1 activation and collagen IV production, indicating its potential use as an antifibrotic agent. This effect was observed in vitro using mesangial cells reconstituted with human DDR1 cDNA, where the compound significantly inhibited collagen IV production .
  • Preclinical Models : Ongoing studies are investigating the effects of this compound on rodent models of fibrosis. Preliminary results suggest that it may reduce fibrosis markers and improve tissue remodeling .

Data Tables

Application Area Mechanism Model Used Key Findings
Cancer (Gastric)Inhibition of DDR1 activationAthymic nude miceSuppressed tumor growth; reduced phosphorylated DDR1
Cancer (Pancreatic)Inhibition of neurotoxic proteinsOrthotopic mouse modelsPromoted autophagy; reduced neurotoxicity
Antifibrotic TherapyBlockade of collagen-induced DDR1 activationMesangial cellsInhibited collagen IV production significantly

Case Studies

Case Study 1: Gastric Carcinoma
In a study focused on gastric carcinoma, researchers administered this compound to athymic nude mice bearing human gastric cancer xenografts. The results indicated a significant reduction in tumor size and a marked decrease in phosphorylated DDR1 levels, correlating with improved survival rates among treated subjects.

Case Study 2: Fibrosis Model
In another study targeting fibrotic conditions, this compound was evaluated for its effects on collagen IV production in mesangial cells. The compound demonstrated a robust ability to inhibit collagen synthesis, suggesting its potential utility in treating conditions characterized by excessive fibrosis.

Mechanism of Action

VU6015929 exerts its effects by selectively inhibiting discoidin domain receptor 1 and discoidin domain receptor 2. These receptors are activated by collagen, leading to downstream signaling pathways that promote fibrosis. By blocking this activation, this compound reduces collagen production and prevents the progression of fibrotic diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity and potency in inhibiting discoidin domain receptor 1 and discoidin domain receptor 2. It also exhibits low cytotoxicity and favorable pharmacokinetic profiles, making it a superior candidate for antifibrotic therapy compared to other similar compounds .

Biological Activity

VU6015929 is a selective inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2), which are receptor tyrosine kinases activated by collagen. This compound has garnered attention for its potential therapeutic applications, particularly in antifibrotic therapy and cancer treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic properties, and relevant case studies.

Discoidin Domain Receptors play a crucial role in cellular processes such as adhesion, migration, and matrix remodeling. This compound inhibits DDR1 activation induced by collagen, thereby blocking downstream signaling pathways that contribute to fibrosis and inflammation. Specifically, it has been shown to:

  • Inhibit Collagen-Induced Activation : this compound effectively blocks collagen-induced DDR1 activation and subsequent collagen-IV production, suggesting its role in reducing fibrotic responses in tissues .
  • Regulate Pro-Inflammatory Signals : The compound modulates the secretion of monocyte chemoattractant protein-1 (MCP-1) and TGF-β through the phosphorylation of breakpoint cluster region (BCR) protein and STAT3 activation, contributing to its anti-inflammatory effects .

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic characteristics:

  • Low Cytotoxicity : In vitro studies indicate that this compound has low cytotoxicity at concentrations up to 10 μM .
  • Kinome Selectivity : It demonstrates high selectivity for DDR1/2, inhibiting only a small fraction (7.2%) of a broad panel of kinases at a concentration of 1 μM .
  • In Vivo Efficacy : Preliminary studies in rodent models show promising results in reducing renal fibrosis and improving kidney function .

Table 1: Summary of Biological Activity

PropertyDescription
Target DDR1/2
Mechanism Inhibition of collagen-induced activation
Cytotoxicity Low at 10 μM
Kinome Selectivity Inhibits 27 out of 371 kinases (7.2%)
In Vivo Effects Reduces renal fibrosis and inflammation

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Antifibrotic Therapy in Kidney Disease :
    • In a study involving chronic kidney disease models, this compound significantly reduced fibrosis markers and improved renal function compared to untreated controls. This suggests its potential as a therapeutic agent in kidney diseases characterized by fibrotic changes .
  • Cancer Research :
    • This compound has been evaluated for its effects on tumor cell migration and invasion. In vitro assays demonstrated that it could inhibit the migration of non-small-cell lung carcinoma (NSCLC) cells, highlighting its potential application in cancer therapy .
  • Mechanistic Insights :
    • Research has shown that this compound inhibits DDR-mediated signaling pathways that promote inflammation and fibrosis, offering insights into its mechanism as an antifibrotic agent. The compound's ability to modulate MCP-1 and TGF-β levels further supports its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the primary biological targets of VU6015929, and how do they relate to its proposed therapeutic applications?

this compound selectively inhibits DDR1 and DDR2, tyrosine kinase receptors activated by collagen. DDR1 is implicated in fibrotic pathways, particularly collagen-IV production, while DDR2 is associated with tumor metastasis and rheumatoid arthritis. Preclinical studies suggest that targeting DDR1 with this compound reduces collagen-IV synthesis, positioning it as a candidate for antifibrotic therapy .

Q. What experimental approaches are recommended to assess the inhibitory efficacy of this compound in vitro?

  • Kinase inhibition assays : Measure IC50 values using recombinant DDR1/2 enzymes and optimized ATP concentrations.
  • Cell-based phosphorylation assays : Quantify collagen-induced DDR1 activation in human mesangial cells or fibroblasts.
  • Collagen-IV quantification : Use ELISA or immunoblotting to assess inhibition of collagen-IV production in relevant cell lines .

Q. What structural features of this compound contribute to its DDR1/2 inhibitory activity?

The compound’s molecular scaffold (C₂₄H₁₉F₄N₅O₂) includes fluorinated aromatic rings and a pyrimidine core, which enhance binding affinity and selectivity. Computational modeling highlights hydrophobic interactions and hydrogen bonding with DDR1’s ATP-binding pocket as critical for potency .

Q. What in vivo models are appropriate for evaluating the antifibrotic effects of this compound?

Rodent models of bleomycin-induced lung fibrosis or unilateral ureteral obstruction (UUO) are standard. Endpoints include histopathological analysis of collagen deposition, hydroxyproline assays, and DDR1 phosphorylation levels in tissue lysates .

Advanced Research Questions

Q. How was this compound optimized from initial leads to achieve selectivity and pharmacokinetic stability?

  • E-pharmacophore modeling : Identified critical interaction points in DDR1’s kinase domain.
  • Structure-activity relationship (SAR) studies : Modified substituents to improve solubility and reduce off-target effects.
  • DMPK profiling : Assessed metabolic stability in liver microsomes and plasma protein binding to refine oral bioavailability .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?

  • Pharmacokinetic analysis : Measure plasma/tissue concentrations to confirm target engagement.
  • Model relevance : Validate disease models (e.g., fibrosis progression timelines) to ensure translational relevance.
  • Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to rule out confounding effects .

Q. What methodologies confirm the kinome-wide selectivity of this compound?

Broad-spectrum kinase profiling (e.g., 468-kinase panel) revealed >100-fold selectivity for DDR1/2 over other kinases. Counter-screening against GPCRs, ion channels, and proteases further validated specificity .

Q. How can molecular dynamics simulations inform the binding mechanism of this compound to DDR1/2?

Simulations (e.g., 100-ns trajectories) analyze ligand-receptor stability, hydrogen bond occupancy, and conformational changes in DDR1’s activation loop. MM-GBSA calculations estimate binding free energy, corroborating experimental IC50 values .

Q. Methodological Considerations

Q. What statistical tools are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For in vivo studies, apply mixed-effects models to account for inter-animal variability and longitudinal data .

Q. How should researchers validate target engagement in animal models treated with this compound?

  • Biochemical assays : Measure DDR1 phosphorylation in tissue homogenates via Western blot.
  • Pharmacodynamic markers : Quantify circulating collagen-IV fragments or fibrotic cytokines (e.g., TGF-β) as surrogate endpoints .

Properties

IUPAC Name

4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKVIUJIUTXIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.